1-Benzhydryl-3-(iodomethyl)azetidine
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Overview
Description
1-Benzhydryl-3-(iodomethyl)azetidine is a chemical compound with the molecular formula C17H18IN . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .
Synthesis Analysis
The synthesis of azetidines, including 1-Benzhydryl-3-(iodomethyl)azetidine, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular structure of 1-Benzhydryl-3-(iodomethyl)azetidine is based on its molecular formula, C17H18IN . The molecular weight of this compound is 363.24 .Scientific Research Applications
Dopamine Receptor Antagonism
1-Benzhydryl-3-(iodomethyl)azetidine and its derivatives have been evaluated for their potency as dopaminergic antagonists. Specifically, the N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide compounds exhibit strong affinity for D2 and D4 receptors, respectively. These interactions were supported by docking studies, correlating well with observed biological activity .
Cholesterol Reduction
Azetidine-containing compounds find application in reducing blood cholesterol levels. Although not directly studied for 1-Benzhydryl-3-(iodomethyl)azetidine, this class of molecules has demonstrated efficacy in managing cholesterol .
Human Chymase Inhibition
Certain azetidine derivatives act as human chymase inhibitors. While specific studies on our compound are lacking, this property highlights the potential therapeutic relevance of azetidines in cardiovascular health .
Gamma-Aminobutyric Acid (GABA) Reuptake Inhibition
Azetidines have been investigated as GABA reuptake inhibitors. Although not directly linked to our compound, this property underscores their role in neurological health and modulation of neurotransmitter levels .
Antifungal Activity
While the literature does not specifically mention 1-Benzhydryl-3-(iodomethyl)azetidine, azetidine-containing compounds have been explored as antifungals. Their potential in combating fungal infections warrants further investigation .
Antibacterial Properties
Azetidines have been studied as antibacterials. Although not directly attributed to our compound, this property suggests potential applications in infectious disease management .
Antidepressant Potential
Azetidine derivatives have been investigated as antidepressants. While not specifically studied for our compound, this property highlights their role in mental health and mood regulation .
Safety and Hazards
The safety data sheet for a related compound, 1-Benzhydryl-3-azetidinone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Azetidines, including 1-Benzhydryl-3-(iodomethyl)azetidine, are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .
properties
IUPAC Name |
1-benzhydryl-3-(iodomethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRGSYGLIJSXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(iodomethyl)azetidine |
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